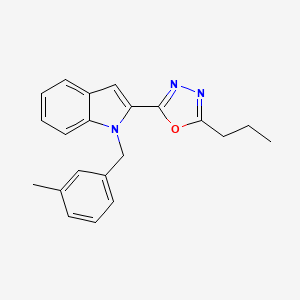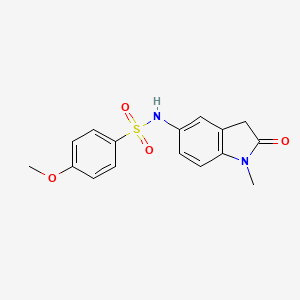![molecular formula C22H18N2O2 B3304303 N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921774-29-0](/img/structure/B3304303.png)
N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide
Übersicht
Beschreibung
“N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It contains an indolinone group, which is a type of heterocyclic compound . The indolinone group is important as it is found in a variety of natural products and in a great number of synthetic biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Another study reported the synthesis of novel Mannich base isatin derivatives by reacting 1-(5-methyl-2-oxoindolin-3-ylidene)-4-(substitutedpyridin-2-yl)thiosemicarbazide with formaldehyde and several secondary amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of a related compound, N-(2-(2-oxoindolin-4-yl)ethyl)-N, was reported to be monoclinic, with a space group P2 1 / c (No. 14) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported a process involving 5- exo radical cyclization and subsequent insertion of sulfur dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the IR, 1H-NMR, and 13C-NMR spectra of a related compound were reported, providing information about its chemical structure .Wirkmechanismus
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide involves the selective blockade of mGlu7 receptors, which are predominantly expressed in the presynaptic terminals of neurons. These receptors play a critical role in regulating the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking mGlu7 receptors, this compound can enhance the release of glutamate, leading to increased synaptic transmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased synaptic transmission, enhanced neuronal activity, and improved cognitive function. In animal models, this compound has been shown to improve learning and memory, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide in lab experiments is its high selectivity and specificity for mGlu7 receptors. This allows researchers to study the specific effects of blocking these receptors without interfering with other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide, including the development of more efficient synthesis methods, the identification of potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of more potent and selective mGlu7 antagonists could lead to the development of new treatments for a wide range of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Preclinical studies have shown that this compound can effectively block mGlu7 receptors, which are known to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. By blocking mGlu7 receptors, this compound can enhance the release of these neurotransmitters, leading to improved synaptic transmission and neuronal activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-24-20-12-11-19(13-18(20)14-21(24)25)23-22(26)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTSWUANSNSSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



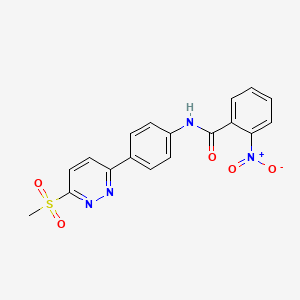
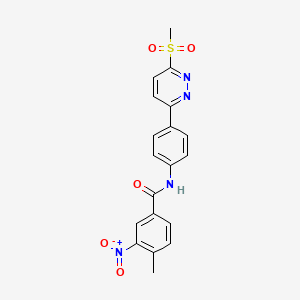
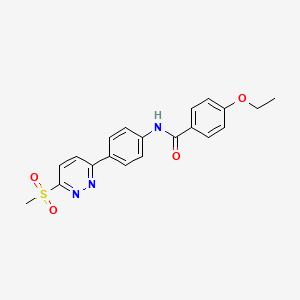

![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)
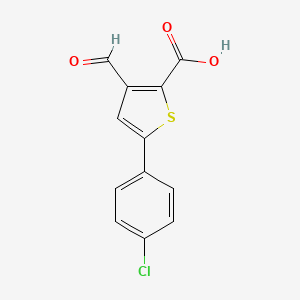

![N-[3-(diethylamino)propyl]piperidine-4-carboxamide](/img/structure/B3304290.png)


